molecular formula C9H8N2O2 B7820395 4-(Cyanomethoxy)benzamide

4-(Cyanomethoxy)benzamide

Cat. No.: B7820395
M. Wt: 176.17 g/mol
InChI Key: SRCRJYCXLFTXQR-UHFFFAOYSA-N
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Description

4-(Cyanomethoxy)benzamide is an organic compound with the molecular formula C9H8N2O2 It is characterized by a benzamide group substituted with a cyanomethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethoxy)benzamide typically involves the reaction of 4-hydroxybenzamide with cyanomethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyanomethoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Cyanomethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanomethoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activities. The benzamide moiety can interact with various proteins, affecting their functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The cyanomethoxy group enhances its ability to participate in nucleophilic substitution reactions, while the benzamide moiety provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

4-(cyanomethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCRJYCXLFTXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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